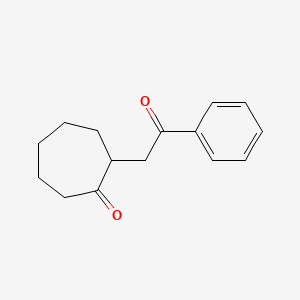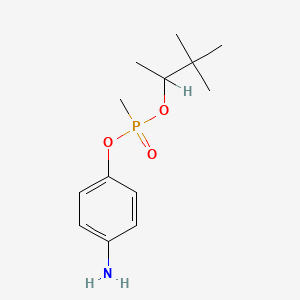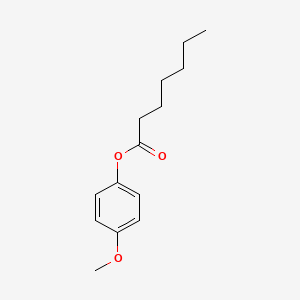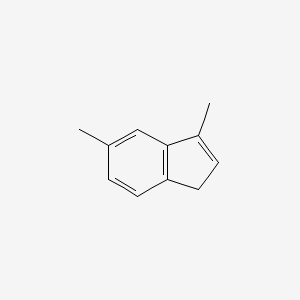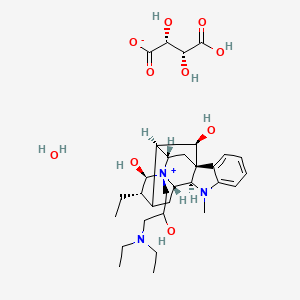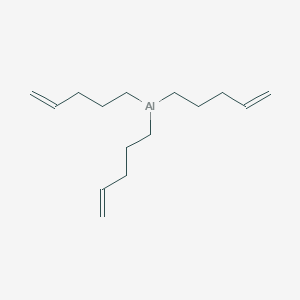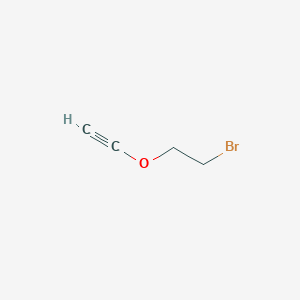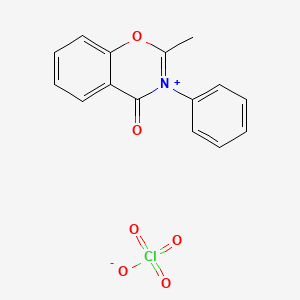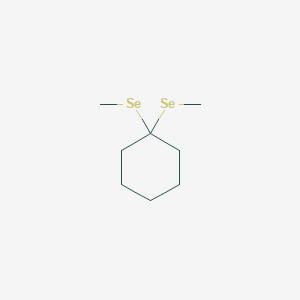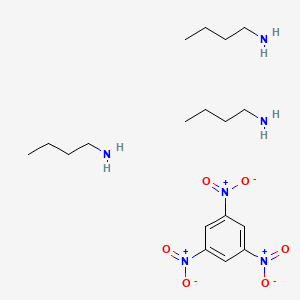
Butan-1-amine;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or by the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions using nitric acid and sulfuric acid. The process requires careful handling due to the highly reactive and explosive nature of the intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted nitrobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitrobenzene and its derivatives have several applications:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: Studied for their potential effects on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to form charge-transfer complexes with electron-rich compounds. This property makes it a potent oxidizing agent, capable of undergoing redox reactions with various substrates . The nitro groups on the benzene ring play a crucial role in these reactions, facilitating electron transfer and stabilization of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amine.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with different substitution patterns.
Uniqueness
Butan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an aliphatic amine and an aromatic nitro compound in the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse chemical products.
Eigenschaften
CAS-Nummer |
54851-68-2 |
|---|---|
Molekularformel |
C18H36N6O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4-5/h1-3H;3*2-5H2,1H3 |
InChI-Schlüssel |
WVCKWDAUSGRFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN.CCCCN.CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
